1-(Propan-2-yl)-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine
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Overview
Description
1-(Propan-2-yl)-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine is a complex organic compound featuring a piperazine ring substituted with a pyrido[3,4-d]pyrimidine moiety and a but-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Propan-2-yl)-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine typically involves multi-step organic reactions. The key steps include:
Formation of the pyrido[3,4-d]pyrimidine core: This can be achieved through the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures.
Synthesis of the piperidine intermediate: The piperidine ring is synthesized and functionalized with the pyrido[3,4-d]pyrimidine moiety.
Attachment of the but-2-yn-1-yl group: This step involves the coupling of the piperidine intermediate with the but-2-yn-1-yl group under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Propan-2-yl)-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
1-(Propan-2-yl)-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Propan-2-yl)-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine involves its interaction with specific molecular targets, such as kinases. The compound may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets and disrupting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and exhibit various biological activities, including antiproliferative and antimicrobial properties.
Pyrido[2,3-d]pyrimidin-7-one derivatives: Known for their kinase inhibitory activity and potential therapeutic applications.
Uniqueness
1-(Propan-2-yl)-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.
Properties
Molecular Formula |
C23H32N6O |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
4-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C23H32N6O/c1-19(2)28-14-12-27(13-15-28)9-3-4-16-30-20-6-10-29(11-7-20)23-21-5-8-24-17-22(21)25-18-26-23/h5,8,17-20H,6-7,9-16H2,1-2H3 |
InChI Key |
OZNGMNBOLYLNTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=CN=C4 |
Origin of Product |
United States |
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